molecular formula C10H17N3O B14867603 4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile

4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B14867603
M. Wt: 195.26 g/mol
InChI Key: SUKNUSGWWZLLFS-UHFFFAOYSA-N
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Description

4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile is a chemical compound with a unique structure that includes both azetidine and piperidine rings

Preparation Methods

The synthesis of 4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of a piperidine derivative with an azetidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Scientific Research Applications

4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-(3-Hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile can be compared with similar compounds such as:

    4-(3-Hydroxyazetidin-1-yl)benzoic acid: This compound also contains an azetidine ring but differs in its overall structure and properties.

    2-[(2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile: Known for its use as an autotaxin inhibitor, this compound has a more complex structure and different applications.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-(3-hydroxyazetidin-1-yl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C10H17N3O/c1-12-4-2-10(8-11,3-5-12)13-6-9(14)7-13/h9,14H,2-7H2,1H3

InChI Key

SUKNUSGWWZLLFS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)N2CC(C2)O

Origin of Product

United States

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